molecular formula C8H6ClNS B102361 1-Chloro-3-isothiocyanato-2-methylbenzene CAS No. 19241-35-1

1-Chloro-3-isothiocyanato-2-methylbenzene

Cat. No. B102361
CAS RN: 19241-35-1
M. Wt: 183.66 g/mol
InChI Key: ZXEZATIRZLJXFU-UHFFFAOYSA-N
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Description

The compound "1-Chloro-3-isothiocyanato-2-methylbenzene" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their chemical properties, which can provide insights into the behavior of structurally similar compounds. For instance, the synthesis and characterization of various thioureas derived from methylbenzoyl isothiocyanates are detailed, which are relevant to the isothiocyanate functional group in the target compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of isomeric methylbenzoyl isothiocyanates with amines in dry tetrahydrofuran, yielding good yields . This suggests that a similar approach might be applicable for synthesizing 1-Chloro-3-isothiocyanato-2-methylbenzene, using 2-methylbenzoyl isothiocyanate as a starting material and introducing the chloro and isothiocyanato groups at the appropriate positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray single crystal diffraction, which provides detailed information on the intermolecular interactions and conformational properties . Although the exact structure of 1-Chloro-3-isothiocyanato-2-methylbenzene is not provided, the techniques mentioned could be employed to analyze its molecular structure.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of 1-Chloro-3-isothiocyanato-2-methylbenzene. However, they do discuss the reactivity of similar compounds. For example, nitration reactions of chloro-substituted trimethylbenzene yield various nitro derivatives, indicating that electrophilic substitution reactions are possible for chloro-substituted aromatic compounds . This could imply that 1-Chloro-3-isothiocyanato-2-methylbenzene may also undergo similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as FT-IR, Raman spectroscopy, NMR, mass spectrometry, and elemental analysis . These methods could be applied to determine the properties of 1-Chloro-3-isothiocyanato-2-methylbenzene. Additionally, the influence of substituents on the properties of polychlorinated and polymethylated compounds has been studied, which can provide insights into the effects of chlorine and methyl groups on the physical and chemical properties of the compound .

Scientific Research Applications

Chemical Thermodynamics and Isomerization

Research in chemical thermodynamics has explored the isomerization equilibria of chloro-isopropyl-methylbenzenes, including studies on the interaction and formation of various isomers through equilibrium constants derived from experiments. This provides insight into the molecular interactions and the enthalpy of formation for these compounds, indicating their potential for further chemical synthesis and applications in materials science (Nesterova et al., 1985).

Isotopic Abundance Analysis

The isotopic abundance ratios of PM+1/PM, PM+2/PM, and PM+3/PM in biofield energy-treated 1-Chloro-3-nitrobenzene have been significantly altered, suggesting that such treatment could modify the physicochemical and thermal properties of the compound. This highlights the possibility of utilizing 1-Chloro-3-isothiocyanato-2-methylbenzene in the synthesis of pharmaceuticals, dyes, and agricultural chemicals, leveraging altered isotope effects (Trivedi et al., 2016).

Crystal Structure and Synthesis

The synthesis and crystal structure analysis of spiro-thiazine derivatives from 1-isothiocyanato-4-methylbenzene showcase the potential for developing novel compounds with intricate structures. These findings contribute to the understanding of molecular configurations and could be pivotal in the design of new materials with specific optical or electronic properties (He Jia-hong, 2012).

Surface Activity and Biological Applications

Research into the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives containing 2-methylidenethiazolidine rings opens up avenues for utilizing 1-Chloro-3-isothiocyanato-2-methylbenzene in the creation of compounds with significant biological activities. These compounds exhibit potential as antimicrobial agents and surface-active agents, indicating their applicability in medical and industrial fields (El-Sayed, 2006).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

1-chloro-3-isothiocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEZATIRZLJXFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172831
Record name Isothiocyanic acid, 3-chloro-o-tolyl ester
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-isothiocyanato-2-methylbenzene

CAS RN

19241-35-1
Record name Benzene, 1-chloro-3-isothiocyanato-2-methyl-
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Record name Isothiocyanic acid, 3-chloro-o-tolyl ester
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Record name 19241-35-1
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Record name Isothiocyanic acid, 3-chloro-o-tolyl ester
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Record name 1-chloro-3-isothiocyanato-2-methylbenzene
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